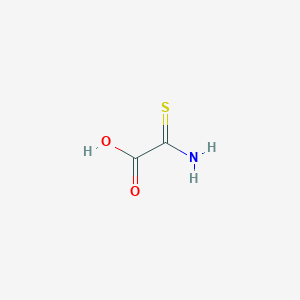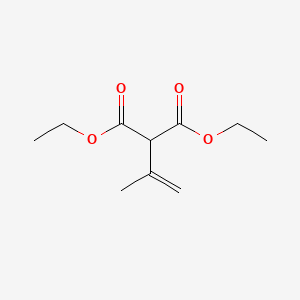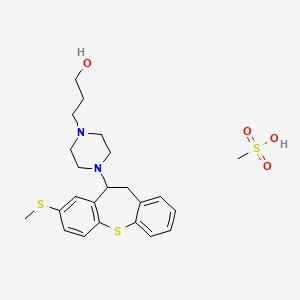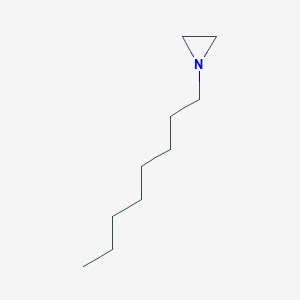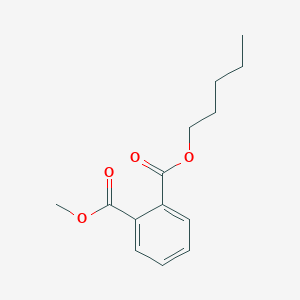
Methyl pentyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl pentyl phthalate can be synthesized through the esterification of phthalic anhydride with pentanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the acid-catalyzed reaction of phthalic anhydride with excess alcohols. The choice of alcohols (pentanol and methanol) determines the specific phthalate ester produced. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl pentyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (pentanol and methanol).
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid, pentanol, and methanol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile used, various substituted phthalates.
Aplicaciones Científicas De Investigación
Methyl pentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives
Mecanismo De Acción
The mechanism by which methyl pentyl phthalate exerts its effects involves interactions with cellular receptors and enzymes. As a plasticizer, it interacts with the polymer chains in plastics, increasing their flexibility and durability. In biological systems, it can bind to hormone receptors, potentially disrupting endocrine functions .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
Methyl pentyl phthalate is unique due to its specific ester groups (pentyl and methyl), which confer distinct physical and chemical properties compared to other phthalates. Its specific molecular structure affects its solubility, volatility, and interactions with polymers and biological systems .
Propiedades
Número CAS |
34006-79-6 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-O-methyl 2-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-4-7-10-18-14(16)12-9-6-5-8-11(12)13(15)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Clave InChI |
LVBQLVTVWRWWMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
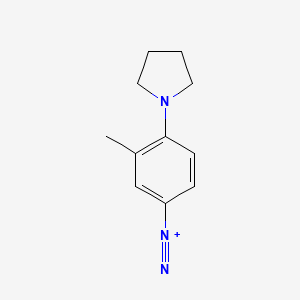
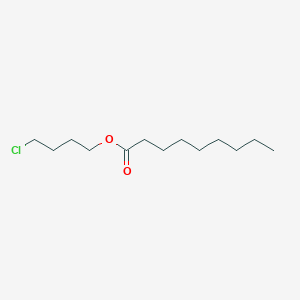
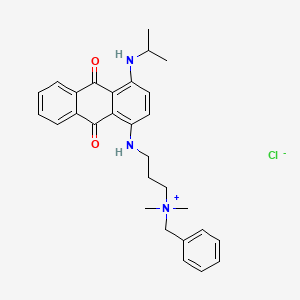
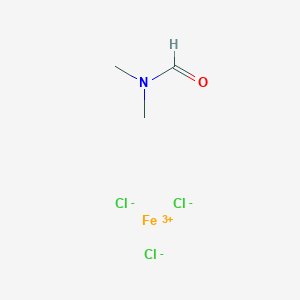
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
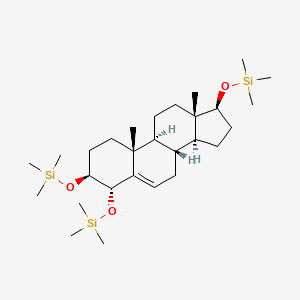
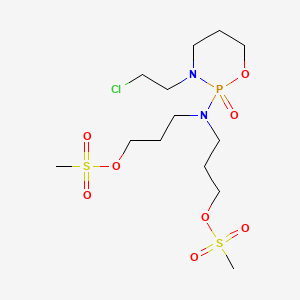
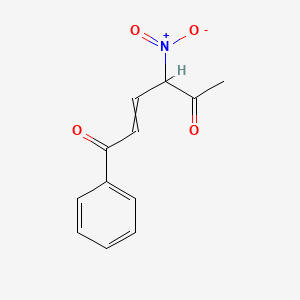
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
